N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15604848
InChI: InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,9H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C16H13ClF3NO2
Molecular Weight: 343.73 g/mol

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC15604848

Molecular Formula: C16H13ClF3NO2

Molecular Weight: 343.73 g/mol

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide -

Specification

Molecular Formula C16H13ClF3NO2
Molecular Weight 343.73 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,9H2,1H3,(H,21,22)
Standard InChI Key SPISBZXJRYZOKO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Introduction

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. It features a chloro group, a trifluoromethyl group, and a phenoxy moiety, which contribute to its unique chemical and biological properties. The molecular formula of this compound is C16H13ClF3NO2, with a molecular weight of approximately 343.73 g/mol .

Synthesis and Applications

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves several key steps, including the formation of the acetamide linkage and the incorporation of the phenoxy group. This compound is of interest in medicinal chemistry due to its potential as an enzyme inhibitor and biochemical probe.

Application AreaDescription
Medicinal ChemistryPotential enzyme inhibitor and biochemical probe
Material ScienceResearch into its unique properties for material applications

Biological Activity and Research Findings

Research indicates that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide exhibits significant biological activity. Its unique structural features allow it to interact with specific biological targets, potentially leading to therapeutic applications. Detailed studies are required to elucidate the exact pathways and targets involved in its action.

Biological ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymatic activities
Biochemical ProbeUsed in studies to understand enzymatic mechanisms

Comparison with Similar Compounds

Several compounds share structural similarities with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, highlighting its unique characteristics:

Compound NameStructural FeaturesUnique Aspects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-ethylphenoxy)acetamideSimilar core structure with ethyl substitutionVariation in side chain affects biological activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamideDifferent phenoxy substitutionPotentially different enzyme interactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-ethylphenoxy)propionamidePropionamide instead of acetamideVariation in functional group may alter pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator